molecular formula C16H17FN2O2 B2844190 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea CAS No. 1396882-16-8

1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Cat. No. B2844190
CAS RN: 1396882-16-8
M. Wt: 288.322
InChI Key: PXYLRJZOAUYPGH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of compounds known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.

Scientific Research Applications

Urea-Fluoride Interactions

Research has explored the interactions between urea derivatives and fluoride ions, revealing significant insights into hydrogen bonding dynamics and proton transfer mechanisms. For instance, studies have demonstrated how urea compounds can form stable complexes with various anions through hydrogen bonding, with fluoride ions inducing unique responses such as urea deprotonation due to the formation of HF2- (Boiocchi et al., 2004).

Fluorine Labeling in Molecular Imaging

Fluorine-18 labeled urea compounds have been developed as molecular imaging agents for angiogenesis, highlighting the potential of urea subunits in the design of PET biomarkers. Such compounds, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, have been synthesized and evaluated for their efficacy in imaging applications, emphasizing the role of urea-containing pharmacophores in medical diagnostics (Ilovich et al., 2008).

Fluorescence and Sensor Applications

Urea derivatives have also been investigated for their fluorescence properties and potential sensor applications. Studies on the photophysical characterization of fluorophore-urea systems have unveiled their ability to undergo significant fluorescence changes upon interaction with anions, facilitating the development of molecular-level logic gates and sensors (Klučiar et al., 2008).

Fluorophore Development

Research into the chemistry of Boranils, a class of fluorophores, has led to the successful conversion of these compounds into fluorescent dyes through derivatization into amide, imine, urea, and thiourea derivatives. This work underscores the versatility of urea derivatives in the synthesis of functionalized fluorescent compounds for various applications (Frath et al., 2012).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-13-8-4-5-9-14(13)19-16(21)18-11-10-15(20)12-6-2-1-3-7-12/h1-9,15,20H,10-11H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYLRJZOAUYPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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